molecular formula C15H18F3N3O3 B2822755 Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate CAS No. 851169-28-3

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate

Cat. No. B2822755
M. Wt: 345.322
InChI Key: YGLWTMUXBMOKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate is a chemical compound with the molecular formula C15H18F3N3O3 . It has a molecular weight of 345.32 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.32 . It’s recommended to be stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate is used in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles (Zhou, Li, & Su, 2016) and in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives (Zaki, El-Dean, & Radwan, 2014).

  • Biological Activity Studies : This compound is often used in the preparation of derivatives for biological activity studies. For example, a series of morpholine derivatives were prepared using ethyl morpholin-4-ylacetate, which were then screened for antibacterial and antifungal activities (AlKaissi, Khammas, & التميمي, 2015). Additionally, N-phenylmorpholine derivatives linked with thiazole or formazan moieties were synthesized and evaluated for their binding with SS-DNA and antimicrobial and anti-cancer activities (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).

  • Cytotoxicity and Antifungal Agent Development : This compound plays a role in the development of cytotoxic and antifungal agents. For instance, derivatives synthesized from ethyl 2-(morpholin-4-yl)acetate exhibited potent cytotoxic activity against tumor cell lines and were non-cytotoxic towards normal cells (Flefel, Abbas, Mageid, & Zaghary, 2015). Also, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as broad-spectrum antifungal agents (Bardiot et al., 2015).

  • Development of Multi-Action Therapeutic Agents : Benzimidazole-morpholine derivatives were studied as dual-acting inhibitors with potential as multi-action therapeutic agents for inflammatory diseases (Can et al., 2017).

  • Green Chemistry Applications : The compound is used in green chemistry applications, like ultrasound-assisted synthesis of derivatives, emphasizing environmentally friendly practices (Tiwari, Seijas, Vázquez-Tato, & Nikalje, 2018).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the data I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl (2Z)-2-morpholin-4-yl-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3/c1-2-24-14(22)13(21-7-9-23-10-8-21)20-19-12-6-4-3-5-11(12)15(16,17)18/h3-6,19H,2,7-10H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLWTMUXBMOKNG-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1C(F)(F)F)/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.